N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO3/c1-27-21(15-7-6-8-16(24)13-15)14-25-23(26)22-17-9-2-4-11-19(17)28-20-12-5-3-10-18(20)22/h2-13,21-22H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDQNXWMDSCBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the xanthene core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the methoxyethyl chain: The methoxyethyl chain can be attached through an alkylation reaction using an appropriate alkylating agent.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic conditions.
Hydrolysis: Hydrochloric acid, sodium hydroxide, reflux conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes.
Fluorescence Imaging: Xanthene derivatives are known for their fluorescent properties, making this compound useful in fluorescence imaging and diagnostic applications.
Materials Science: The compound can be used in the development of new materials with specific optical or electronic properties.
Biological Studies: The compound can be used in biological studies to investigate its interactions with various biomolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the methoxyethyl chain contribute to the compound’s binding affinity and selectivity towards these targets. The xanthene core may also play a role in the compound’s overall biological activity by influencing its physicochemical properties and cellular uptake.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are compared below:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | logP* | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|---|
| Target Compound | C₂₃H₁₉FNO₃ | 376.40 | 3-Fluorophenyl, methoxyethyl | 3.5 | 1 donor, 3 acceptors |
| N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide | C₂₁H₁₄N₂O₂ | 326.35 | 2-Cyanophenyl | 2.8 | 1 donor, 3 acceptors |
| N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide | C₁₇H₁₇NO₃ | 283.32 | Methoxyethyl | 1.8 | 1 donor, 3 acceptors |
| N-(2-Hydroxyethyl)-9-oxo-9H-xanthene-2-carboxamide | C₁₆H₁₃NO₄ | 283.28 | Hydroxyethyl, oxo | 1.5 | 2 donors, 4 acceptors |
*logP values estimated using fragment-based methods .
Key Observations:
- Target Compound: The 3-fluorophenyl group increases lipophilicity (higher logP) compared to non-fluorinated analogs. The methoxyethyl chain balances solubility and membrane permeability.
- Cyanophenyl Analog (): The electron-withdrawing cyano group reduces logP but may enhance hydrogen-bonding interactions with biological targets .
- Methoxyethyl Analog () : Simpler structure with lower molecular weight and logP, suggesting higher aqueous solubility but reduced bioavailability .
- Hydroxyethyl-Oxo Analog () : The oxo group and hydroxyl substituent increase polarity, making it less membrane-permeable but suitable for hydrophilic interactions .
Challenges and Unique Features
- Stereochemistry : The branched substituent in the target compound introduces a stereocenter, which could lead to enantiomer-specific bioactivity. This is absent in linear analogs like the methoxyethyl derivative .
- Fluorine Effects: The 3-fluorophenyl group offers unique electronic effects (e.g., altered π-π stacking) compared to non-halogenated or chloro/bromo-substituted analogs .
Biological Activity
N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide is a synthetic organic compound belonging to the class of xanthene derivatives. Its unique molecular structure, characterized by a xanthene core, a 3-fluorophenyl group, and a methoxyethyl chain, contributes to its diverse biological activities and potential applications in medicinal chemistry and biochemistry.
Molecular Structure and Properties
The compound's molecular formula is , and it features the following key structural components:
- Xanthene Core : Provides stability and contributes to the compound's photophysical properties.
- 3-Fluorophenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
- Methoxyethyl Chain : Increases solubility and interaction potential with cellular components.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Xanthene Core : Achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
- Introduction of the Fluorophenyl Group : Accomplished via nucleophilic aromatic substitution using a suitable fluorinated aromatic compound.
- Attachment of the Methoxyethyl Chain : Conducted through alkylation reactions with appropriate alkylating agents.
- Formation of the Carboxamide Group : Finalized by reacting the intermediate with an amine under suitable conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities, which are summarized below:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially inhibiting or activating their activity. This interaction is influenced by the fluorine atom's presence, which enhances binding affinity.
- Receptor Modulation : It may modulate receptor activity, making it valuable for pharmacological studies targeting specific pathways.
- Fluorescence Imaging : Due to its xanthene structure, this compound is suitable for use in fluorescence imaging applications, allowing for visualization in biological systems.
The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. The fluorophenyl group increases binding affinity, while the methoxyethyl component enhances solubility and cellular uptake. These interactions can lead to modulation of biological pathways, contributing to its therapeutic potential.
Comparative Analysis
To better understand this compound's unique attributes, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(4-fluorophenyl)-9H-xanthene-9-carboxamide | Xanthene core with a para-fluorophenyl group | Different electronic properties due to fluorine position |
| N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide | Xanthene core with both ortho and para fluorine substitutions | Enhanced reactivity due to multiple fluorine atoms |
| N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine | Contains a nitrothiophene substituent | Potentially different biological activity due to thiophene presence |
Case Studies and Research Findings
- Biochemical Assays : In various studies, this compound has been utilized as a probe in biochemical assays, demonstrating its ability to bind selectively to target proteins.
- Therapeutic Applications : Investigations into its therapeutic potential have shown promise in treating conditions related to enzyme dysfunctions or receptor imbalances.
- Fluorescence Studies : The compound's photophysical properties have been leveraged in fluorescence imaging studies, providing insights into cellular processes and interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide and its structural analogs?
- Methodology : Synthesis typically involves coupling xanthene-9-carboxylic acid derivatives with substituted amines. For analogs like N-(2-methoxyethyl)-9H-xanthene-9-carboxamide, coupling agents such as DCC and catalysts like DMAP are used in organic solvents (e.g., dichloromethane) to form the amide bond . Microwave-assisted synthesis and solvent-free methods improve efficiency and purity . Optimization of temperature, solvent polarity, and catalyst loading is critical, as demonstrated in chlorophenoxy- and benzofuran-substituted analogs .
Q. Which spectroscopic techniques are most effective for characterizing xanthene carboxamide derivatives?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Resolves substituent effects on the xanthene core and amide linkage (e.g., ¹H/¹³C NMR for methoxy and fluorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
- X-ray Crystallography : Determines crystal structure and conformational stability, as seen in methoxy-substituted xanthenes .
- HPLC-UV : Assesses purity, leveraging the chromophoric xanthene moiety .
Q. How do substituents like fluorine or methoxy groups influence the physicochemical properties of xanthene carboxamides?
- Methodology :
- Fluorine : Increases electronegativity and metabolic stability. Fluorophenyl analogs show higher logP values (e.g., 1.8 for N-(2-methoxyethyl)-9H-xanthene-9-carboxamide) compared to non-fluorinated derivatives .
- Methoxy : Enhances hydrogen bonding and solubility. The methoxyethyl group contributes to a topological polar surface area of 47.6 Ų, indicating moderate lipophilicity .
- Comparative studies of halogenated derivatives (Cl vs. F) reveal differences in nucleophilic substitution reactivity and biological target binding .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound under varying conditions?
- Methodology :
- Parameter Screening : Test solvent polarity (DMF vs. dichloromethane), temperature (reflux vs. RT), and catalyst ratios .
- Microwave Assistance : Reduces reaction time by 50% while maintaining >90% purity in triazole-xanthene hybrids .
- Solvent-Free Mechanochemical Synthesis : Improves atom economy in carboxamide couplings .
- Kinetic Monitoring : Use in situ FTIR or HPLC to identify rate-limiting steps and intermediates .
Q. How can researchers resolve contradictions in reported biological activities of fluorinated xanthene carboxamides?
- Methodology :
- Standardized Assays : Control variables like cell lines, solvent concentrations, and incubation times. For example, anticonvulsant activity discrepancies were resolved by distinguishing in vitro metabolic stability from in vivo models .
- Orthogonal Binding Assays : Validate interactions using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
- Purity Verification : Ensure >95% purity via HPLC and NMR to eliminate confounding impurities .
Q. What advanced techniques study interactions between xanthene carboxamides and biological targets?
- Methodology :
- Biophysical Methods :
- SPR/ITC : Quantify binding affinities (e.g., KD) and thermodynamic parameters (ΔH, ΔS) .
- Fluorescence Polarization : Leverage intrinsic xanthene fluorescence for real-time competitive binding assays .
- Computational Modeling : Molecular docking simulations, validated by crystallographic data (e.g., 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene), predict binding modes to targets like GABA receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
